molecular formula C87H148N26O24 B1602720 Cks-17 CAS No. 99273-04-8

Cks-17

Cat. No.: B1602720
CAS No.: 99273-04-8
M. Wt: 1942.3 g/mol
InChI Key: RESSROXEVCGJLA-DFNTYYFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Cks-17 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cks-17 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides with sulfoxide or disulfide bonds, reduced peptides with free thiol groups, and substituted peptides with altered amino acid sequences .

Scientific Research Applications

Cks-17 has a wide range of scientific research applications:

Mechanism of Action

Cks-17 exerts its effects by modulating intracellular signaling pathways. It elevates intracellular cyclic adenosine monophosphate (cAMP) levels and induces the phosphorylation of extracellular signal-regulated kinase (ERK) 1 and 2, mitogen-activated protein kinase/ERK kinase (MEK), protein kinase D, Raf1, and phospholipase C gamma1 (PLCγ1). The activation of ERK1/2 is mediated via the PLCγ1-protein kinase C-Raf1-MEK signaling cascade. These molecular events lead to the suppression of Th1-centric immune responses and the enhancement of Th2 responses .

Comparison with Similar Compounds

Cks-17 is unique due to its highly conserved amino acid sequence and its potent immunosuppressive properties. Similar compounds include other synthetic peptides derived from retroviral transmembrane proteins, such as:

This compound stands out due to its specific sequence and the comprehensive understanding of its mechanism of action, making it a valuable tool in immunological research and therapeutic development.

Properties

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C87H148N26O24/c1-44(2)32-51(89)72(123)103-56(25-27-65(90)114)77(128)112-62(39-66(91)115)83(134)106-54(24-19-31-97-87(94)95)76(127)104-52(23-18-30-96-86(92)93)73(124)100-43-69(118)101-57(33-45(3)4)78(129)113-63(40-71(121)122)84(135)110-59(35-47(7)8)80(131)108-60(36-48(9)10)81(132)111-61(38-50-20-14-13-15-21-50)82(133)109-58(34-46(5)6)79(130)105-53(22-16-17-29-88)75(126)107-55(26-28-70(119)120)74(125)99-41-67(116)98-42-68(117)102-64(85(136)137)37-49(11)12/h13-15,20-21,44-49,51-64H,16-19,22-43,88-89H2,1-12H3,(H2,90,114)(H2,91,115)(H,98,116)(H,99,125)(H,100,124)(H,101,118)(H,102,117)(H,103,123)(H,104,127)(H,105,130)(H,106,134)(H,107,126)(H,108,131)(H,109,133)(H,110,135)(H,111,132)(H,112,128)(H,113,129)(H,119,120)(H,121,122)(H,136,137)(H4,92,93,96)(H4,94,95,97)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESSROXEVCGJLA-DFNTYYFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C87H148N26O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90244017
Record name Cks 17
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90244017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1942.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99273-04-8
Record name Cks 17
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099273048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cks 17
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90244017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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